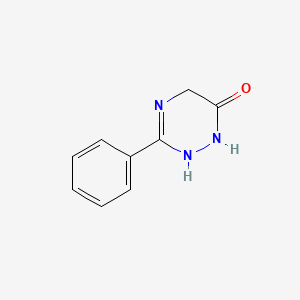

3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-phenyl-2,5-dihydro-1H-1,2,4-triazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-8-6-10-9(12-11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12)(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZGNBGROCJEAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NNC(=N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447600 |

Source

|

| Record name | 1,2,4-Triazin-6(1H)-one, 2,5-dihydro-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82507-66-2 |

Source

|

| Record name | 1,2,4-Triazin-6(1H)-one, 2,5-dihydro-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one

Abstract

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazin-6-one scaffold is recognized as a privileged structure due to its diverse biological activities, including potential anticancer properties.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and a discussion of critical experimental parameters. The synthesis route detailed herein focuses on the cyclocondensation of a phenyl-α-ketoacid derivative with semicarbazide, a reliable and widely utilized method.

Introduction: The Significance of the 1,2,4-Triazin-6-one Core

The 1,2,4-triazine ring system is a key pharmacophore found in numerous biologically active compounds. Derivatives of 1,2,4-triazin-6-one have garnered considerable attention for their potential as therapeutic agents, particularly in oncology.[3][4] The structural features of these compounds allow for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. The subject of this guide, this compound, serves as a fundamental building block for the development of more complex and potentially more potent derivatives. A thorough understanding of its synthesis is therefore crucial for researchers in the field.

Primary Synthesis Pathway: Cyclocondensation of a Phenyl-α-ketoacid Derivative with Semicarbazide

The most direct and efficient method for the synthesis of this compound is the cyclocondensation reaction between a phenyl-α-ketoacid or its ester and semicarbazide.[5] This approach is favored for its reliability and the ready availability of the starting materials.

Reaction Mechanism

The reaction proceeds in two key stages:

-

Formation of a Semicarbazone Intermediate: The initial step involves the nucleophilic addition of the primary amine group of semicarbazide to the keto-carbonyl group of the phenyl-α-ketoacid derivative. This is followed by dehydration to form a stable semicarbazone intermediate.

-

Intramolecular Cyclization and Dehydration: The terminal amino group of the semicarbazone intermediate then undergoes an intramolecular nucleophilic attack on the ester or carboxylic acid carbonyl group. Subsequent dehydration leads to the formation of the stable six-membered 1,2,4-triazin-6-one ring.

The overall reaction scheme is depicted below:

Figure 1: General reaction scheme for the synthesis of this compound.

Key Starting Materials

The selection and purity of the starting materials are critical for achieving a high yield and purity of the final product.

-

Phenyl-α-ketoacid Derivative:

-

Semicarbazide or Semicarbazide Hydrochloride:

-

Semicarbazide is the active nucleophile in the reaction.

-

If semicarbazide hydrochloride is used, a base such as sodium acetate must be added to the reaction mixture to liberate the free semicarbazide.[5]

-

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. Optimization may be necessary depending on the specific laboratory conditions and the scale of the reaction.

Reagents and Solvents

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Purity |

| Ethyl Benzoylformate | C₉H₁₀O₃ | 178.18 | ≥98% |

| Semicarbazide Hydrochloride | CH₆ClN₃O | 111.53 | ≥99% |

| Sodium Acetate | C₂H₃NaO₂ | 82.03 | ≥99% |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | ACS grade |

| Ethanol | C₂H₅OH | 46.07 | Reagent grade |

| Water | H₂O | 18.02 | Deionized |

Step-by-Step Procedure

-

Preparation of the Semicarbazide Solution: In a 100 mL beaker, dissolve semicarbazide hydrochloride (1.12 g, 0.01 mol) and sodium acetate (0.82 g, 0.01 mol) in 20 mL of a 1:1 mixture of ethanol and water. Stir until all solids have dissolved. The sodium acetate acts as a base to neutralize the hydrochloride salt, generating free semicarbazide in situ.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl benzoylformate (1.78 g, 0.01 mol) in 50 mL of ethanol.

-

Reaction Execution: Add the prepared semicarbazide solution to the flask containing the ethyl benzoylformate. Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

-

Product Isolation and Purification:

-

After the reaction is complete (indicated by the disappearance of the starting materials on the TLC plate), allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Pour the concentrated reaction mixture into 150 mL of ice-cold water with stirring. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound as a crystalline solid.

-

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

Melting Point Determination: A sharp melting point is indicative of a pure compound.

-

Spectroscopic Analysis:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

FT-IR: To identify the characteristic functional groups (e.g., C=O, N-H, C=N).

-

Mass Spectrometry: To determine the molecular weight.

-

Alternative Synthesis Strategies

While the cyclocondensation of phenyl-α-ketoacids with semicarbazide is the most direct route, other methods for synthesizing the 1,2,4-triazin-6-one core have been reported. These can be valuable for creating a wider range of derivatives.

-

From N-benzoyl glycine and thiosemicarbazide: This method involves the fusion of N-benzoyl glycine with thiosemicarbazide at elevated temperatures to produce a thioxo-triazine derivative, which can be further modified.[3][4]

-

Condensation of 1,2-dicarbonyl compounds: Aromatic 1,2-diketones can be condensed with amides, followed by cyclization with hydrazine hydrate to form substituted 1,2,4-triazines.[7]

The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern on the triazine ring, and the scale of the synthesis.

Troubleshooting and Optimization

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. |

| Impure starting materials | Ensure the purity of ethyl benzoylformate and semicarbazide. | |

| Suboptimal reaction temperature | Maintain a consistent reflux temperature. | |

| Impure Product | Presence of unreacted starting materials | Optimize the stoichiometry of the reactants. |

| Formation of side products | Purify the crude product thoroughly by recrystallization or column chromatography. |

Conclusion

The synthesis of this compound via the cyclocondensation of a phenyl-α-ketoacid derivative with semicarbazide is a robust and reliable method. This guide has provided a detailed experimental protocol, mechanistic insights, and a discussion of alternative strategies to aid researchers in the successful synthesis and further exploration of this important class of heterocyclic compounds. The versatility of the 1,2,4-triazin-6-one scaffold continues to make it a promising area for the discovery of new therapeutic agents.

References

-

Verma, T., Sinha, M., & Bansal, N. (2020). Synthesis of Novel 1,2-Dihydro-1,2,4-Triazin-6(5H)-one Derivatives as Anticancer Agents. Current Bioactive Compounds, 16(7), 1116-1131. [Link]

-

An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

Synthesis of Novel 1,2-Dihydro-1,2,4-Triazin-6(5H)-one Derivatives as Anticancer Agents. (2020). Current Bioactive Compounds, 16(7), 1116-1131. [Link]

-

Novel one pot synthesis of substituted 1,2,4-triazines. (2008). ARKIVOC, 2008(15), 79-87. [Link]

-

Phenylglyoxylic acid. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. imrpress.com [imrpress.com]

- 4. An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity [wisdomlib.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Phenylglyoxylic acid - Wikipedia [en.wikipedia.org]

- 7. arkat-usa.org [arkat-usa.org]

A Comprehensive Technical Guide to 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Interest in the 1,2,4-Triazine Scaffold

The 1,2,4-triazine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have shown promise as anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral agents.[1][2][3] The core structure of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one combines the key pharmacophoric features of the triazine ring with a phenyl substituent, making it a valuable starting point for the synthesis of novel therapeutic candidates.[4][5] Understanding the fundamental physicochemical properties of this parent compound is crucial for the rational design, synthesis, and development of new drugs. This in-depth technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential applications in drug discovery.

Molecular Structure and Physicochemical Properties

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on data from analogous compounds and computational models.

| Property | Predicted Value/Characteristic | Method of Estimation/Reference |

| Molecular Formula | C9H9N3O | - |

| Molecular Weight | 175.19 g/mol | - |

| Melting Point | 190-210 °C | Based on analogs like 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (m.p. 191-193 °C).[6] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol). | General solubility of heterocyclic compounds.[7] |

| pKa | 9.5 - 10.5 (for the N-H proton) | Based on the pKa of 1,2,4-triazole (10.26).[8] |

| LogP | ~1.5 - 2.5 | Computational prediction based on structure. |

Synthesis of this compound

A common and effective method for the synthesis of 1,2,4-triazin-6(5H)-one derivatives involves the cyclocondensation of an α-keto acid or its ester with a semicarbazide or thiosemicarbazide.[9] For this compound, a plausible synthetic route starts from benzoylformic acid (phenylglyoxylic acid) and semicarbazide hydrochloride.

Experimental Protocol: Synthesis via Cyclocondensation

Causality: This reaction proceeds through the initial formation of a semicarbazone intermediate by the reaction of the keto group of benzoylformic acid with the primary amine of semicarbazide. Subsequent intramolecular cyclization with the elimination of a water molecule leads to the formation of the stable 1,2,4-triazine ring. The acidic or basic conditions catalyze the dehydration step.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of benzoylformic acid in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reagents: Add a slight excess (1.1 equivalents) of semicarbazide hydrochloride to the solution.

-

Catalysis: Add a catalytic amount of a weak base, such as sodium acetate, to neutralize the HCl and facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the crude product by filtration, wash with cold water, and then recrystallize from a suitable solvent like ethanol to obtain the purified this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring and the N-H protons of the triazine ring.

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.8 ppm.

-

N-H Protons (Triazine Ring): Two broad singlets, one for the N1-H and one for the N5-H, are expected in the downfield region (δ 8.0-12.0 ppm), with their exact chemical shifts being dependent on the solvent and concentration. The N2-H is also present.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon (C=O): A signal in the range of δ 160-170 ppm.

-

Aromatic Carbons: Signals in the range of δ 125-140 ppm.

-

Triazine Ring Carbons (C3 and C6): Signals in the range of δ 145-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹.

-

C=O Stretching (Amide): A strong absorption band around 1650-1700 cm⁻¹.

-

C=N Stretching: A medium intensity band around 1600-1650 cm⁻¹.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 175, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways for 1,2,4-triazines involve the loss of N₂, CO, and cleavage of the phenyl group.

Caption: Analytical workflow for structural characterization.

Potential Applications in Drug Discovery

Derivatives of the 1,2,4-triazine scaffold have been extensively investigated for their therapeutic potential. The 3-phenyl-1,2,4-triazin-6(5H)-one core is a key building block for the development of novel agents targeting various diseases.

Anticancer Activity

Numerous studies have reported the synthesis of 2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives and their evaluation as anticancer agents.[4][5] These compounds have demonstrated activity against a range of cancer cell lines. The mechanism of action is often attributed to the inhibition of kinases or other enzymes crucial for cancer cell proliferation and survival.

Caption: Simplified signaling pathway for anticancer activity.

Conclusion

This compound is a heterocyclic compound of significant interest in medicinal chemistry. While a complete set of experimentally determined physicochemical data is not yet available, this guide provides a comprehensive overview of its predicted properties, a reliable synthetic protocol, and the expected outcomes of standard analytical techniques. The established biological activity of the 1,2,4-triazine scaffold, particularly in oncology, underscores the importance of this parent compound as a platform for future drug discovery and development efforts. Further research to experimentally validate the predicted properties and to explore the full therapeutic potential of its derivatives is highly warranted.

References

-

International Journal of Pharma Sciences and Research. 1,2,4-triazine derivatives: Synthesis and biological applications. Available at: [Link]

-

ResearchGate. Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Available at: [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available at: [Link]

-

PubMed. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Available at: [Link]

-

Current Bioactive Compounds. Synthesis of Novel 1,2-Dihydro-1,2,4-Triazin-6(5H)-one Derivatives as Anticancer Agents. Available at: [Link]

-

ResearchGate. Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. Available at: [Link]

-

Mini-Reviews in Organic Chemistry. A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Available at: [Link]

-

Australian Journal of Chemistry. Dihydro-1,2,4-triazin-6(1H)-ones. IV. Chemical Modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones. Available at: [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available at: [Link]

-

PubMed. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. Available at: [Link]

-

ResearchGate. 4,5-Dihydro-1,2,4-triazin-6(1H)-ones (microreview). Available at: [Link]

-

Journal of Advanced Scientific Research. Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Available at: [Link]

-

Der Pharma Chemica. Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Available at: [Link]

-

PubChem. Benzoguanamine. Available at: [Link]

-

ResearchGate. Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Available at: [Link]

-

MDPI. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Available at: [Link]

-

NIST WebBook. 1,3,5-Triazin-2(1H)-one, 4,6-diamino-. Available at: [Link]

-

PubChem. 3,3'-(1,4-Phenylene)bis(5,6-diphenyl-1,2,4-triazine). Available at: [Link]

-

Tesis Doctorals en Xarxa. Chapter 3 – Structural characterization of triazines. Available at: [Link]

-

PubChem. 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Available at: [Link]

-

PubChem. Hexahydro-1,3,5-triphenyl-1,3,5-triazine. Available at: [Link]

-

NIST WebBook. Phenazine. Available at: [Link]

-

NIST WebBook. 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine. Available at: [Link]

-

NIST WebBook. 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione. Available at: [Link]

-

NIST WebBook. 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione. Available at: [Link]

-

NIST WebBook. 1,3,5-Triazine, 2,4,6-triphenyl-. Available at: [Link]

-

ChemSynthesis. 3-methyl-6-phenyl-1,2,4-triazine. Available at: [Link]

-

University of Southampton ePrints. 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)pyridinium Dichloroiodate (I). Available at: [Link]

-

Wikipedia. 1,2,4-Triazole. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 3-HYDROXY-5,6-DIPHENYL-1,2,4-TRIAZINE synthesis - chemicalbook [chemicalbook.com]

- 5. 5,6-diphenyl-1,2,4-triazin-3(2H)-one | C15H11N3O | CID 20601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- [webbook.nist.gov]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 9. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

1H NMR and 13C NMR spectral data of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the structural rationale behind predicted chemical shifts, multiplicities, and coupling constants. It combines foundational NMR principles with data from analogous heterocyclic systems to build a robust predictive model for the complete spectral assignment of this compound. Furthermore, this guide presents a detailed, field-proven experimental protocol for acquiring high-quality NMR data and discusses the application of advanced 2D NMR techniques for unambiguous structural verification.

Introduction

The 1,2,4-triazine scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The specific compound, this compound, combines this versatile core with a phenyl substituent, creating a molecule of significant interest for structural and functional studies. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the structural elucidation of such organic compounds in solution.[3][4] An accurate interpretation of ¹H and ¹³C NMR spectra is essential for verifying chemical identity, assessing purity, and understanding the electronic and steric environment of every atom within the molecule.

This guide serves as a predictive framework for the NMR analysis of this compound. In the absence of a publicly available experimental spectrum, this document synthesizes established principles of NMR spectroscopy and spectral data from related structures to provide an expert, in-depth projection of its ¹H and ¹³C NMR characteristics.

The Molecule: Structural Features and NMR Considerations

To predict the NMR spectrum, we must first analyze the molecular structure of this compound and identify its distinct proton and carbon environments.

Caption: Molecular structure of this compound.

The key structural features influencing the NMR spectrum are:

-

Aromatic Phenyl Ring: Contains protons and carbons in three distinct electronic environments: ortho, meta, and para relative to the triazine ring.

-

Triazinone Heterocycle:

-

One sp³-hybridized methylene carbon (C5) with two equivalent protons.

-

One sp²-hybridized carbon (C3) attached to the phenyl ring and two nitrogen atoms.

-

One carbonyl carbon (C6).

-

-

Exchangeable Protons: Two N-H protons (at N1 and N2) whose signals can be broad and may have variable chemical shifts depending on solvent, concentration, and temperature.[5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show four main groups of signals. The chemical shift (δ) indicates the electronic environment, while the multiplicity reveals the number of neighboring protons.[6]

Phenyl Protons (C₆H₅-)

The phenyl protons are expected to resonate in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm.[7] The electron-withdrawing nature of the C=N bond in the triazine ring will deshield these protons, shifting them downfield.

-

Ortho-Protons (2H): These are closest to the point of attachment and will be the most deshielded, likely appearing as a doublet or multiplet.

-

Meta-Protons (2H): These will be less deshielded than the ortho protons and will likely couple with both ortho and para protons, resulting in a triplet or multiplet.

-

Para-Proton (1H): This will be the least deshielded of the phenyl protons, appearing as a triplet or multiplet.

Methylene Protons (-CH₂-)

The two protons on C5 are chemically equivalent and are adjacent to a nitrogen atom (N4) and a carbonyl group (C6). They are not coupled to any other protons.

-

C5-H₂ (2H): Expected to appear as a sharp singlet. Its position will be influenced by the adjacent nitrogen and carbonyl group, likely in the range of 3.5 - 4.5 ppm.

Amine/Amide Protons (-NH-)

The two N-H protons are exchangeable and their signals are often broadened due to quadrupole effects from the nitrogen nucleus and chemical exchange with trace amounts of acid or water.[5][8]

-

N1-H and N2-H (2H): These are expected to appear as two distinct, broad singlets. Their chemical shifts are highly dependent on the solvent and concentration but can be anticipated in the range of 8.0 - 11.0 ppm.[9] A D₂O shake experiment would confirm their assignment, as these peaks would disappear from the spectrum.[8]

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Phenyl H-ortho | 7.7 - 7.9 | d or m | 2H |

| Phenyl H-meta | 7.4 - 7.6 | t or m | 2H |

| Phenyl H-para | 7.3 - 7.5 | t or m | 1H |

| C5-H₂ | 3.8 - 4.2 | s | 2H |

| N1-H / N2-H | 8.0 - 11.0 (variable) | br s | 1H each |

Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals, corresponding to the six unique carbon environments in the molecule.[6] Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in all signals appearing as singlets.[6]

-

Carbonyl Carbon (C6): Carbonyl carbons are highly deshielded and appear far downfield. This signal is expected around 160 - 170 ppm.

-

Imine Carbon (C3): The C3 carbon is part of a C=N double bond and is attached to the electronegative nitrogen atoms and the phenyl ring. It is expected to be significantly deshielded, appearing in the 145 - 155 ppm region.[10]

-

Phenyl Carbons (C_ipso, C_ortho, C_meta, C_para):

-

The ipso-carbon (attached to the triazine ring) will appear around 130 - 135 ppm.

-

The ortho and meta carbons will appear in the typical aromatic region of 128 - 130 ppm.

-

The para-carbon will be found around 131 - 133 ppm, often showing a slightly higher chemical shift due to resonance effects.

-

-

Methylene Carbon (C5): This sp³-hybridized carbon is attached to a nitrogen and is adjacent to a carbonyl group. It is expected to resonate in the 40 - 50 ppm range.

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C6 (C=O) | 162 - 168 |

| C3 (C=N) | 148 - 155 |

| C_para | 131 - 133 |

| C_ortho | 129 - 131 |

| C_meta | 128 - 130 |

| C_ipso | 130 - 135 |

| C5 (CH₂) | 40 - 50 |

Advanced 2D NMR for Unambiguous Assignment

While 1D spectra provide foundational data, 2D NMR experiments are indispensable for confirming connectivity and making unambiguous assignments, especially in complex molecules.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal couplings between the ortho, meta, and para protons of the phenyl ring, confirming their relative positions.[3]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the phenyl proton signals to their corresponding carbon signals and the C5-H₂ proton signal to the C5 carbon signal.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular skeleton. For instance, the ortho-protons of the phenyl ring should show a correlation to the C3 carbon of the triazine ring, confirming the connection between the two ring systems.[4][11]

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is contingent on meticulous sample preparation and a systematic approach to data acquisition.[12]

Caption: Standardized workflow for NMR sample preparation and data analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR. A higher concentration (20-50 mg) is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[12][13]

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound. DMSO-d₆ is an excellent choice for many heterocyclic compounds due to its high dissolving power and its ability to slow down the exchange of N-H protons, often resulting in sharper signals.[14]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[15] Gently vortex or sonicate if necessary to ensure complete dissolution. The solution must be homogeneous and free of any particulate matter.[13]

-

Filtration and Transfer: Filter the solution through a Pasteur pipette plugged with a small amount of cotton or glass wool directly into a clean, high-quality 5 mm NMR tube.[16][17] This step is critical to remove any dust or undissolved particles that can degrade spectral quality.

-

Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.[12]

-

-

Instrumental Setup and Acquisition:

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Locking and Shimming: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform "shimming" (either automatically or manually) to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp, well-resolved peaks.[12]

-

Probe Tuning: Tune and match the NMR probe to the desired nucleus (¹H or ¹³C) to ensure maximum signal transmission and reception.[12]

-

Acquisition Parameters: For ¹H NMR, a standard single-pulse experiment is usually sufficient. For ¹³C NMR, use a pulse program with broadband proton decoupling (e.g., zgpg30). Set appropriate parameters such as spectral width, number of scans, and relaxation delay.

-

Conclusion

This technical guide provides a robust predictive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By integrating fundamental NMR principles with comparative data from related chemical structures, we have established a detailed set of expected chemical shifts and multiplicities. The outlined experimental protocol offers a validated methodology for acquiring high-quality data, while the discussion of 2D NMR techniques highlights the pathway to achieving complete and unambiguous structural confirmation. This document serves as an essential resource for any scientist working with this compound, enabling confident characterization and facilitating further research and development.

References

-

NMR Sample Preparation. (n.d.). The University of Manchester. Retrieved January 17, 2026, from [Link]

-

Preparing an NMR sample. (n.d.). University of York. Retrieved January 17, 2026, from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved January 17, 2026, from [Link]

- Radel, R. J., Keen, B. T., Wong, C., & Paudler, W. W. (1977). Syntheses, 13C and 'H Nuclear Magnetic Resonance Spectra of Some 1,2,4-Triazine 1- and 2-Oxides. The Journal of Organic Chemistry, 42(3), 546–550.

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 17, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Western University. Retrieved January 17, 2026, from [Link]

-

The NMR interpretations of some heterocyclic compounds which are synthesized by our group. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

1H proton nmr spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]

-

Structural characterization of triazines. (n.d.). [PDF]. Retrieved January 17, 2026, from [Link]

-

Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

- Abraham, R. J., Mobli, M., & Smith, R. J. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865–872.

-

Spectral discussion of compounds 6a and 12b. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

1,2,4-triazine derived binuclear lead(II) complexes. (2024, July 12). RSC Publishing. Retrieved January 17, 2026, from [Link]

-

¹H-NMR and ¹³C-NMR Spectra. (n.d.). [PDF]. Retrieved January 17, 2026, from [Link]

-

1H NMR Chemical Shifts. (n.d.). OrganicChemGuide. Retrieved January 17, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). [PDF]. Retrieved January 17, 2026, from [Link]

-

1H NMR Spectroscopy. (n.d.). [PDF]. Retrieved January 17, 2026, from [Link]

-

Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][10][16][17]Triazines: Synthesis and Photochemical Properties. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (2012, January 5). ACS Publications. Retrieved January 17, 2026, from [Link]

-

1,3,5-Triazine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Retrieved January 17, 2026, from [Link]

-

NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved January 17, 2026, from [Link]

-

Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved January 17, 2026, from [Link]

- Synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. (2016). Acta Poloniae Pharmaceutica, 73(1), 79-92.

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][10][16][17]triazoles. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

- Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (2000, August).

-

Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. (2025, August 9). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. emerypharma.com [emerypharma.com]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. azooptics.com [azooptics.com]

- 7. organicchemistryguide.com [organicchemistryguide.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. organomation.com [organomation.com]

- 14. tdx.cat [tdx.cat]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. sites.bu.edu [sites.bu.edu]

- 17. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

A Senior Application Scientist's Guide to the Mass Spectrometry of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one

Introduction: The Significance of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one in Modern Drug Discovery

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The title compound, this compound, represents a fundamental structure within this class. Its precise structural characterization is a critical step in the drug discovery and development pipeline, ensuring the identity and purity of synthesized candidates. Mass spectrometry (MS) stands as a powerful and indispensable tool for this purpose, providing not only the molecular weight but also a detailed structural fingerprint through its unique fragmentation patterns.[1] This guide offers an in-depth exploration of the mass spectrometric analysis of this compound, grounded in established fragmentation principles and tailored for researchers, scientists, and drug development professionals.

Methodology: A Dual-Pronged Approach with ESI and EI-MS

To achieve a comprehensive mass spectrometric profile of this compound, both soft and hard ionization techniques are recommended. Electrospray Ionization (ESI) is ideal for generating intact protonated molecules for accurate mass determination and subsequent tandem mass spectrometry (MS/MS) analysis. In contrast, Electron Ionization (EI) provides a more energetic fragmentation, revealing the intricate structural details of the molecule.

Experimental Protocol: Sample Preparation and Instrumentation

1. Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent. For ESI-MS, a mixture of acetonitrile and water (50:50 v/v) with 0.1% formic acid is recommended to facilitate protonation. For EI-MS, a more volatile solvent like methanol or dichloromethane is preferable.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

-

For ESI-MS, dilute the filtered solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.

-

For EI-MS, the sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph.

2. Instrumentation Parameters:

| Parameter | ESI-MS/MS | EI-MS |

| Ionization Mode | Positive | Positive |

| Capillary Voltage | 4000 V | N/A |

| Drying Gas Flow | 10 L/min | N/A |

| Drying Gas Temp. | 300 °C | N/A |

| Fragmentor Voltage | 100-200 V | 70 eV |

| Collision Gas | Argon | N/A |

| Mass Range | m/z 50-500 | m/z 40-500 |

Visualizing the Analytical Workflow

Caption: Workflow for Mass Spectrometric Analysis.

Deciphering the Fragmentation Patterns

The fragmentation of this compound is dictated by the interplay between the phenyl substituent and the triazinone core. The following sections propose the most probable fragmentation pathways under both ESI and EI conditions.

ESI-MS/MS Fragmentation of the Protonated Molecule [M+H]⁺

Under ESI conditions, the molecule is expected to readily protonate, likely on one of the nitrogen atoms of the triazine ring, to yield a protonated molecule [M+H]⁺ with an m/z of 176. Subsequent collision-induced dissociation (CID) would lead to a cascade of fragment ions.

Proposed ESI-MS/MS Fragmentation Pathway:

Caption: Proposed ESI-MS/MS Fragmentation of [M+H]⁺.

Key Fragmentation Steps:

-

Loss of Neutral Molecules: The protonated molecule at m/z 176 can undergo the loss of stable neutral molecules. A retro-Diels-Alder type fragmentation could lead to the expulsion of nitrogen gas (N₂) or carbon monoxide (CO), both resulting in a fragment ion at m/z 148.

-

Loss of Isocyanic Acid: A characteristic fragmentation for cyclic ureas and related structures is the loss of isocyanic acid (HNCO), which would produce a fragment ion at m/z 133.

-

Formation of the Phenyl Cation: Cleavage of the bond between the phenyl group and the triazine ring is a highly probable event, leading to the formation of the stable phenyl cation at m/z 77.

-

Further Fragmentation: The ion at m/z 133 can further lose a molecule of hydrogen cyanide (HCN) to form an ion at m/z 106. The phenyl cation at m/z 77 is known to fragment by losing acetylene (C₂H₂), resulting in a characteristic ion at m/z 51.[2]

EI-MS Fragmentation of the Molecular Ion [M]⁺•

Electron ionization imparts significantly more energy, leading to a more complex fragmentation pattern. The molecular ion [M]⁺• is expected at m/z 175.

Proposed EI-MS Fragmentation Pathway:

Caption: Proposed EI-MS Fragmentation of [M]⁺•.

Key Fragmentation Steps:

-

Initial Fragmentations: The molecular ion at m/z 175 can lose a hydrogen radical to form a stable even-electron ion at m/z 174. Similar to the ESI pathway, losses of N₂ and CO can occur, leading to a fragment ion at m/z 147.

-

Ring Contraction and Rearrangements: EI can induce more complex rearrangements. The loss of HNCO would result in an ion at m/z 132. It is also plausible for a rearrangement to occur, leading to the formation of a phenyl isocyanate radical cation at m/z 119.

-

Formation of the Phenyl Cation: The phenyl cation at m/z 77 will be a prominent peak in the EI spectrum, arising from multiple pathways, including the fragmentation of the m/z 132 and m/z 119 ions.

-

Characteristic Phenyl Fragmentation: As in the ESI spectrum, the phenyl cation will further fragment to the ion at m/z 51.

Summary of Key Mass Fragments

| m/z | Proposed Ion Structure/Formula | Ionization Mode | Proposed Neutral Loss |

| 176 | [C₉H₉N₃O + H]⁺ | ESI | - |

| 175 | [C₉H₉N₃O]⁺• | EI | - |

| 174 | [C₉H₈N₃O]⁺ | EI | H• |

| 148 | [C₉H₉NO]⁺ or [C₈H₉N₃]⁺ | ESI | N₂ or CO |

| 147 | [C₉H₈NO]⁺• or [C₈H₈N₃]⁺• | EI | N₂ or CO |

| 133 | [C₈H₇N₂]⁺ | ESI | HNCO |

| 132 | [C₈H₈N₂]⁺• | EI | HNCO |

| 119 | [C₇H₅NO]⁺• | EI | Rearrangement |

| 106 | [C₇H₅N]⁺ | ESI | HCN |

| 77 | [C₆H₅]⁺ | ESI, EI | - |

| 51 | [C₄H₃]⁺ | ESI, EI | C₂H₂ |

Conclusion: A Robust Framework for Structural Verification

The mass spectrometric analysis of this compound, utilizing both ESI and EI techniques, provides a robust and detailed framework for its structural confirmation. The predictable fragmentation patterns, centered around the interplay of the triazinone ring and the phenyl substituent, offer a high degree of confidence in compound identification. This guide provides the foundational knowledge and practical protocols for researchers to effectively employ mass spectrometry in the crucial task of structural elucidation in the field of drug discovery and development. By understanding these fragmentation pathways, scientists can more rapidly and accurately verify the integrity of their synthesized molecules, accelerating the pace of research and innovation.

References

- BenchChem. (2025). Structural Characterization of Novel 1,2,4-Triazine Compounds: An In-depth Technical Guide.

- Kaye, P. T., & Nocanda, X. W. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC, 2000(6), 923-930.

- BenchChem. (2025). Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide.

-

Banoub, J., Gentil, E., & Kiceniuk, J. (n.d.). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

Srinivas, R., et al. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of Mass Spectrometry, 47(7), 860-868. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Fragmentation of phenyl radical cations in mass spectrometry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] Among these, 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one and its analogs have emerged as a promising class of compounds. The three-dimensional arrangement of atoms within the crystal lattice of these molecules plays a pivotal role in their physicochemical properties, such as solubility and stability, and ultimately influences their biological activity. A comprehensive understanding of their crystal structure is therefore paramount for rational drug design and development.

This technical guide provides a detailed exploration of the crystal structure of this compound analogs. We will delve into the methodologies for obtaining and analyzing their crystal structures, examine the key structural features and intermolecular interactions that govern their solid-state architecture, and discuss the critical relationship between crystal structure and biological function.

I. Synthesis and Crystallization of 3-Phenyl-1,2,4-triazin-6(5H)-one Analogs

The synthesis of this compound and its analogs typically involves a cyclocondensation reaction. A common and effective method is the reaction of a phenyl-substituted α-ketoacid or its ester with semicarbazide or thiosemicarbazide.[2] This reaction is often carried out under reflux in a suitable solvent, with an acid or base catalyst to promote cyclization and dehydration.

Step-by-Step Synthesis Protocol: A Representative Example

The following protocol outlines a general procedure for the synthesis of a this compound analog. It is important to note that optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary for different analogs.[3]

Materials:

-

Phenylglyoxylic acid

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Glacial acetic acid

-

Ethanol

-

Water

Procedure:

-

Preparation of the Semicarbazide Solution: In a beaker, dissolve semicarbazide hydrochloride and sodium acetate in water.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylglyoxylic acid in glacial acetic acid.

-

Cyclocondensation: Add the semicarbazide solution to the flask containing the phenylglyoxylic acid. Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product. Collect the solid by vacuum filtration and wash with cold water.

-

Purification and Crystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield single crystals suitable for X-ray diffraction. Slow evaporation of the solvent at room temperature is a common technique to promote the growth of high-quality crystals.

II. Crystal Structure Determination and Analysis

The gold standard for elucidating the three-dimensional structure of crystalline compounds is single-crystal X-ray diffraction (SC-XRD) . This technique provides precise information about bond lengths, bond angles, and the overall molecular conformation, as well as how the molecules are arranged in the crystal lattice.

A. Single-Crystal X-ray Diffraction: A Step-by-Step Workflow

The process of determining a crystal structure using SC-XRD involves several key steps, from data collection to structure refinement.

Step-by-Step SC-XRD Workflow:

-

Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4]

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[5][6]

-

Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map.

-

Structure Refinement: The initial model of the crystal structure is refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates and other crystallographic parameters.[7]

B. Computational Crystal Structure Prediction

In addition to experimental methods, computational approaches play an increasingly important role in understanding crystal structures. Crystal Structure Prediction (CSP) methods aim to predict the most stable crystal packing arrangements of a molecule based on its chemical diagram.[8] These methods are particularly valuable for exploring potential polymorphs—different crystal structures of the same compound—which can have significantly different physical properties.

Typical CSP Workflow:

-

Conformational Analysis: Generation of a set of low-energy molecular conformations.

-

Crystal Packing Generation: Trial crystal structures are generated using various algorithms.

-

Energy Minimization: The energies of the generated crystal structures are calculated and minimized using force fields or quantum mechanical methods.

-

Ranking and Analysis: The predicted crystal structures are ranked based on their calculated lattice energies to identify the most likely observable forms.

III. Key Structural Features and Intermolecular Interactions

The crystal packing of this compound analogs is primarily governed by a network of non-covalent interactions, including hydrogen bonds and π-π stacking interactions.

A. Hydrogen Bonding Patterns

The presence of N-H and C=O groups in the triazinone ring provides sites for hydrogen bonding. These interactions are crucial in directing the assembly of molecules into specific supramolecular architectures. In many triazine derivatives, N-H···N and N-H···O hydrogen bonds are commonly observed, leading to the formation of dimers, chains, or more complex networks.[3][7] For instance, centrosymmetrically paired molecules can form robust dimeric motifs through N-H···O hydrogen bonds.

B. π-π Stacking Interactions

The aromatic phenyl and triazine rings are capable of engaging in π-π stacking interactions, which are attractive non-covalent interactions between aromatic rings.[9] These interactions can occur in a face-to-face or edge-to-face arrangement and contribute significantly to the stability of the crystal lattice. The nature and strength of these interactions can be influenced by the substituents on the phenyl ring.[10]

| Analog | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 6-methyl-3-phenylbenzo[e][2][3][7]triazine | Orthorhombic | Pbca | π–π stacking, C-H···N hydrogen bonds | [2][11] |

| 8-methyl-3-phenylbenzo[e][2][3][7]triazine | Monoclinic | P2₁/c | π–π stacking | [2][11] |

| 3-Methylsulfanyl-5-phenyl-1,2,4-triazine | Monoclinic | P2₁/c | π–π stacking | [12] |

| 6-(4-Fluorophenyl)-3-phenyl-7H-1,2,4-triazolo[3,4-b][2][7][11]thiadiazine | Monoclinic | P2₁/n | C-H···N, C-H···F, C-H···π, and π–π interactions | [13] |

IV. Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is intimately linked to their three-dimensional structure. The specific arrangement of functional groups in the crystal can influence how the molecule interacts with its biological target.

For example, the planarity of the triazine ring and the dihedral angle between the phenyl and triazine rings can affect the molecule's ability to fit into the binding pocket of an enzyme or receptor. Furthermore, the nature and position of substituents on the phenyl ring can modulate the electronic properties of the molecule and introduce new intermolecular interactions with the target protein.[14]

Studies on various 1,2,4-triazine derivatives have shown that modifications to the core structure can lead to significant changes in their anticancer activity.[15] For instance, the introduction of different substituents can alter the compound's ability to induce apoptosis or inhibit specific kinases involved in cancer cell proliferation.[16] A thorough understanding of the crystal structure provides a solid foundation for designing new analogs with improved potency and selectivity.

V. Conclusion

The crystal structure of this compound analogs provides a wealth of information that is critical for the advancement of medicinal chemistry and drug development. Through a combination of synthesis, crystallization, single-crystal X-ray diffraction, and computational modeling, researchers can gain a deep understanding of the structural features that govern the solid-state properties and biological activity of these promising compounds. The insights gleaned from these studies will undoubtedly pave the way for the design of novel and more effective therapeutic agents based on the 1,2,4-triazine scaffold.

References

-

How to Solve Single Crystal XRD Structure. (2019). YouTube. Retrieved from [Link]

-

Synthesis and crystal structures of 6- and 8-methyl-3-phenylbenzo[e][2][3][7]triazines. (n.d.). IUCr. Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]

-

A beginner's guide to X-ray data processing. (2021). The Biochemist - Portland Press. Retrieved from [Link]

-

(PDF) A beginner's guide to X-ray data processing. (2021). ResearchGate. Retrieved from [Link]

-

Exploring the Anticancer Potential of Triazine Derivatives: An Outlook of Designing Strategies, Docking Studies, and Structure‐Activity Relationships (SAR). (2024). Semantic Scholar. Retrieved from [Link]

-

6.5.1: Host-Guest Chemistry and π-π Stacking Interactions. (2023). LibreTexts. Retrieved from [Link]

-

Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. (2018). PubMed. Retrieved from [Link]

-

Relative substituent position on the strength of π-π stacking interactions. (n.d.). PMC - NIH. Retrieved from [Link]

-

Di- and trioxides of triazolotetrazine: Computational prediction of crystal structures and estimation of physicochemical characteristics. (2022). PubMed. Retrieved from [Link]

-

Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

3-Methylsulfanyl-5-phenyl-1,2,4-triazine. (n.d.). PMC - NIH. Retrieved from [Link]

-

Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. (n.d.). PMC - NIH. Retrieved from [Link]

-

Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. (2023). MDPI. Retrieved from [Link]

-

Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. (2023). MDPI. Retrieved from [Link]

-

3-methyl-6-phenyl-1,2,4-triazine. (2024). ChemSynthesis. Retrieved from [Link]

-

Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. (2023). Journal of Advanced Scientific Research. Retrieved from [Link]

-

(PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (2000). ResearchGate. Retrieved from [Link]

-

1,2,4-triazine derivatives: Synthesis and biological applications. (n.d.). International Journal of Pharma Sciences and Research. Retrieved from [Link]

- Processes for the preparation of triazinone derivatives. (n.d.). Google Patents.

-

4-Amino-6-phenyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one. (2006). ResearchGate. Retrieved from [Link]

-

Crystallography Open Database: Search results. (n.d.). Crystallography Open Database. Retrieved from [Link]

-

Synthesis and Crystallization of N-Rich Triazole Compounds. (n.d.). MDPI. Retrieved from [Link]

-

On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

-

Computational insight into the crystal structures of cubane and azacubanes. (2024). ResearchGate. Retrieved from [Link]

-

6-(4-Fluorophenyl)-3-phenyl-7H-1,2,4-triazolo[3,4-b][2][7][11]thiadiazine. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. portlandpress.com [portlandpress.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Di- and trioxides of triazolotetrazine: Computational prediction of crystal structures and estimation of physicochemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sssc.usask.ca [sssc.usask.ca]

- 12. 3-Methylsulfanyl-5-phenyl-1,2,4-triazine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-(4-Fluorophenyl)-3-phenyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploring the Anticancer Potential of Triazine Derivatives: An Outlook of Designing Strategies, Docking Studies, and Structure‐Activity Relationships (SAR) | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Synthesis of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one via the Erlenmeyer-Plochl Reaction and Subsequent Cyclization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis leverages the classical Erlenmeyer-Plochl reaction to generate a key azlactone intermediate, followed by a cyclization reaction with hydrazine. This document will delve into the mechanistic underpinnings, provide detailed experimental procedures, and discuss critical parameters for successful synthesis and characterization.

Introduction: The Significance of the 1,2,4-Triazinone Core

The 1,2,4-triazine nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antiviral, anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific target of this guide, this compound, serves as a valuable building block for the development of novel therapeutic agents. Its synthesis is a multi-step process that requires a solid understanding of fundamental organic reactions.

The synthetic strategy discussed herein involves two key transformations:

-

The Erlenmeyer-Plochl Synthesis: This reaction, first described in 1893, involves the condensation of an N-acylglycine (in this case, hippuric acid) with a carbonyl compound in the presence of acetic anhydride to form an azlactone (oxazolone).[2] Azlactones are versatile intermediates for the synthesis of amino acids, peptides, and various heterocyclic systems.[3]

-

Hydrazine Cyclization: The resulting azlactone undergoes a subsequent reaction with hydrazine hydrate. This step involves the nucleophilic attack of hydrazine on the azlactone ring, leading to ring opening followed by an intramolecular cyclization to form the desired 1,2,4-triazin-6-one ring system.

This guide will provide a detailed, step-by-step methodology for each of these stages, along with insights into the reaction mechanisms and critical experimental considerations.

Overall Synthetic Strategy

The synthesis of this compound can be conceptually broken down into two main stages, starting from readily available commercial reagents.

Sources

A Researcher's Guide to the Biological Screening of Novel 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one Derivatives

Introduction: The Promising Scaffold of 1,2,4-Triazine

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2] This is largely attributed to the presence of three nitrogen atoms, which can act as hydrogen bond acceptors and donors, facilitating interactions with various biological targets.[3] Among the various triazine isomers, the 1,2,4-triazines are the most extensively studied, with many derivatives showing significant potential as therapeutic agents.[4] Specifically, 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives have emerged as a class of compounds with noteworthy anticancer, antimicrobial, and anti-inflammatory properties.[1][5][6]

This technical guide provides a comprehensive framework for the biological screening of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the strategic rationale behind the experimental choices. Our approach is to build a self-validating screening cascade that progressively characterizes the pharmacological profile of these novel chemical entities.

Designing the Screening Cascade: A Multi-Faceted Approach

A successful screening campaign does not rely on a single assay but rather on a strategically designed cascade of experiments. This tiered approach allows for the efficient identification of promising lead compounds while minimizing resource expenditure on inactive or non-specific molecules. Our proposed cascade for this compound derivatives is designed to first identify cytotoxic activity, followed by elucidation of the potential mechanism of action, and finally, an initial assessment of drug-like properties.

Caption: A tiered approach for the biological screening of novel compounds.

Tier 1: Primary Cytotoxicity Screening

The initial step in our screening cascade is to assess the general cytotoxicity of the synthesized derivatives. This broad-spectrum analysis helps to identify compounds with antiproliferative activity, which is a hallmark of potential anticancer agents.[4][7]

The MTT Assay: A Reliable Indicator of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] The principle of the assay lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to insoluble purple formazan crystals.[8][9]

-

Cell Seeding:

-

Compound Treatment:

-

Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).

-

Treat the cells with various concentrations of the test compounds (e.g., a single high dose of 10⁻⁵M for initial screening).[5] Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate for a specified period, typically 48-72 hours.[10]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

After incubation, add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

For compounds showing significant activity, determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

| Parameter | Condition | Rationale |

| Cell Lines | MCF-7 (Breast), HT-29 (Colon) | Represents common cancer types and allows for comparison with existing literature.[12] |

| Initial Concentration | 10⁻⁵M | A standard concentration for initial high-throughput screening to identify hits.[5] |

| Incubation Time | 48-72 hours | Allows sufficient time for the compounds to exert their cytotoxic effects.[10] |

| Assay Principle | Mitochondrial activity | Provides a robust measure of cell viability. |

Tier 2: Elucidating the Biological Activity Profile

Compounds that exhibit significant cytotoxicity in the primary screen are advanced to Tier 2 for further characterization. This stage aims to determine if the observed activity is specific to cancer cells and to explore other potential therapeutic applications, such as antimicrobial and anti-inflammatory effects.

Antimicrobial Screening: Broadening the Therapeutic Horizon

The 1,2,4-triazine scaffold is a key component in the development of novel antimicrobial agents.[6] Therefore, it is prudent to screen active compounds for their ability to inhibit the growth of pathogenic bacteria and fungi.

The broth microdilution method is a standardized and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

-

Microorganism Preparation:

-

Use standard strains of bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) and fungi (e.g., Candida albicans).[14]

-

Prepare a standardized inoculum of each microorganism.

-

-

Serial Dilution:

-

Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Incubate the plates under appropriate conditions for microbial growth (e.g., 24 hours for bacteria, 48 hours for fungi).[15]

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

-

Anti-inflammatory Screening: Targeting the COX Enzymes

Inflammation is a key process in many diseases, and the cyclooxygenase (COX) enzymes are important targets for anti-inflammatory drugs.[16] Some 1,2,4-triazine derivatives have shown potential as COX inhibitors.[16]

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to measure the inhibition of COX-1 and COX-2 by quantifying the production of prostaglandin E2 (PGE2).[17][18]

-

Enzyme Reaction:

-

Incubate the test compounds with either COX-1 or COX-2 enzyme and arachidonic acid (the substrate).[17]

-

-

PGE2 Quantification:

-

Use an ELISA kit to measure the amount of PGE2 produced in the reaction.[17]

-

-

Inhibition Calculation:

-

Compare the PGE2 levels in the presence and absence of the test compound to determine the percentage of COX inhibition.

-

For active compounds, determine the IC₅₀ values for both COX-1 and COX-2 to assess their potency and selectivity.

-

| Assay | Target | Rationale |

| Broth Microdilution | Bacteria & Fungi | To identify potential antimicrobial leads. |

| COX Inhibition | COX-1 & COX-2 | To identify potential anti-inflammatory leads with a known mechanism.[16] |

Tier 3: Lead Characterization and In Silico Studies

Promising candidates from Tier 2 are subjected to further characterization to understand their mechanism of action at a molecular level and to predict their drug-like properties.

Molecular Docking: Visualizing a Compound's Potential

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This method can provide insights into the binding mode of the 1,2,4-triazine derivatives with their potential biological targets. For instance, if a compound shows significant anticancer activity, docking studies can be performed against known cancer targets like mTOR.[19]

Caption: Workflow for in silico molecular docking studies.

Early ADME/Tox Profiling: A Glimpse into a Drug's Future

A significant percentage of drug candidates fail in clinical trials due to poor pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles.[20][21] Therefore, it is crucial to perform early in vitro and in silico ADME/Tox screening to identify potential liabilities.[20][22][23]

In Vitro ADME/Tox Assays:

-

Metabolic Stability: Assess the stability of the compounds in the presence of liver microsomes.

-

Plasma Protein Binding: Determine the extent to which the compounds bind to plasma proteins.

-

Cytotoxicity in Normal Cells: Evaluate the toxicity of the compounds against non-cancerous cell lines (e.g., HEK293) to assess selectivity.[24]

In Silico ADME/Tox Prediction:

-

Utilize computational models to predict various ADME/Tox properties, such as oral bioavailability, blood-brain barrier penetration, and potential for hERG channel inhibition.

Conclusion: From Hit to Lead

This in-depth technical guide provides a structured and scientifically-grounded framework for the biological screening of novel this compound derivatives. By following this tiered approach, researchers can efficiently identify and characterize promising lead compounds. The integration of in vitro assays and in silico studies allows for a comprehensive evaluation of the biological activity and drug-like properties of these novel chemical entities, paving the way for their further development as potential therapeutic agents. The ultimate goal is to select candidates with desirable efficacy and safety profiles for advancement into late-stage preclinical and clinical studies.[25]

References

- Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today, 6(7), 357-366.

- Wang, J., et al. (2020). Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. Journal of Molecular Modeling, 26(1), 1-15.

- Promega Corporation. (n.d.). ADME/Toxicity - Drug Discovery.

- Gawrońska, K., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(15), 4625.

- Ascentage Pharma Group. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery.

- Kowalski, P., et al. (2016). Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. Archiv der Pharmazie, 349(10), 755-763.

- Ranjbar, S., et al. (2019). Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors. Research in Pharmaceutical Sciences, 14(4), 305.

- Montalbano, A., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 328-375.

- Kumar, A., et al. (2020). Synthesis of Novel 1,2-Dihydro-1,2,4-Triazin-6(5H)-one Derivatives as Anticancer Agents. Current Bioactive Compounds, 16(7), 935-947.

- ConnectedLab Staff. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development.

- Al-Ostath, A., et al. (2023). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. Molecules, 28(5), 2355.

- Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.

- Wang, Y., et al. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Archiv der Pharmazie, 355(11), 2200479.

- Kalgutkar, A. S., et al. (2007). An ELISA method to measure inhibition of the COX enzymes.

- Kumar, S., et al. (2021). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Frontiers in Molecular Biosciences, 8, 707825.

- Jones, R. A., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments: JoVE, (87), 51522.

- Kalgutkar, A. S., et al. (2006). An ELISA method to measure inhibition of the COX enzymes.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.

- Al-Hussain, S. A., et al. (2023). Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Derivatives as Anti-Cancer Agents. Molecules, 28(9), 3863.

- Ghorab, M. M., et al. (2018). Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1343-1353.

- BenchChem. (n.d.).